molecular formula C10H14N2O3S2 B14810978 N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide

Cat. No.: B14810978
M. Wt: 274.4 g/mol
InChI Key: QBWBGNXYCNOGLC-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide involves several steps. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl alcohol and methylthiol under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-methylsulfanylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-10-9(12-17(2,13)14)8(5-6-11-10)15-7-3-4-7/h5-7,12H,3-4H2,1-2H3

InChI Key

QBWBGNXYCNOGLC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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